![molecular formula C32H44N6O7 B12115700 cyclo[DL-Asp-DL-Pro-DL-xiIle-DL-Leu-DL-Trp]](/img/structure/B12115700.png)
cyclo[DL-Asp-DL-Pro-DL-xiIle-DL-Leu-DL-Trp]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclo[DL-Asp-DL-Pro-DL-xiIle-DL-Leu-DL-Trp] is a cyclic peptide composed of the amino acids aspartic acid, proline, isoleucine, leucine, and tryptophan. Cyclic peptides are known for their stability and resistance to enzymatic degradation, making them valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclo[DL-Asp-DL-Pro-DL-xiIle-DL-Leu-DL-Trp] typically involves solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The cyclization of the linear peptide is achieved through head-to-tail cyclization, often facilitated by coupling reagents such as HATU or EDCI in the presence of a base like DIPEA.
Industrial Production Methods
Industrial production of cyclic peptides like cyclo[DL-Asp-DL-Pro-DL-xiIle-DL-Leu-DL-Trp] may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired yield, purity, and cost-effectiveness. Purification is typically achieved through high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Cyclo[DL-Asp-DL-Pro-DL-xiIle-DL-Leu-DL-Trp] can undergo various chemical reactions, including:
Oxidation: Oxidation of tryptophan residues can occur under oxidative conditions.
Reduction: Reduction reactions may target disulfide bonds if present.
Substitution: Nucleophilic substitution reactions can modify side chains of amino acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine derivatives.
Applications De Recherche Scientifique
Cyclo[DL-Asp-DL-Pro-DL-xiIle-DL-Leu-DL-Trp] has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide cyclization and stability.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a therapeutic agent due to its stability and resistance to enzymatic degradation.
Industry: Utilized in the development of peptide-based materials and drug delivery systems.
Mécanisme D'action
The mechanism of action of cyclo[DL-Asp-DL-Pro-DL-xiIle-DL-Leu-DL-Trp] involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The cyclic structure enhances its binding affinity and specificity, leading to modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclo[DL-Leu-DL-Pro-DL-xiIle-DL-Pro]
- Cyclo[DL-Phe-DL-Pro-DL-Val-DL-Pro]
- Cyclo[DL-N(Me)Ala-DL-Leu-N(Me)Phe(a,b-dehydro)-Gly]
Uniqueness
Cyclo[DL-Asp-DL-Pro-DL-xiIle-DL-Leu-DL-Trp] is unique due to its specific amino acid composition, which imparts distinct physicochemical properties and biological activities. Its stability and resistance to degradation make it particularly valuable in therapeutic and industrial applications.
Propriétés
IUPAC Name |
2-[12-butan-2-yl-6-(1H-indol-3-ylmethyl)-9-(2-methylpropyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazabicyclo[13.3.0]octadecan-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44N6O7/c1-5-18(4)27-31(44)35-22(13-17(2)3)28(41)34-23(14-19-16-33-21-10-7-6-9-20(19)21)29(42)36-24(15-26(39)40)32(45)38-12-8-11-25(38)30(43)37-27/h6-7,9-10,16-18,22-25,27,33H,5,8,11-15H2,1-4H3,(H,34,41)(H,35,44)(H,36,42)(H,37,43)(H,39,40) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRTUHCOJNQEQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N1)CC(=O)O)CC3=CNC4=CC=CC=C43)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44N6O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

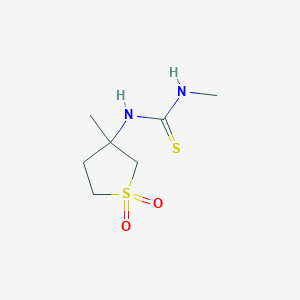
![6-chloro-2-[(4-methylpiperazin-1-yl)carbonyl]-4H-chromen-4-one](/img/structure/B12115631.png)
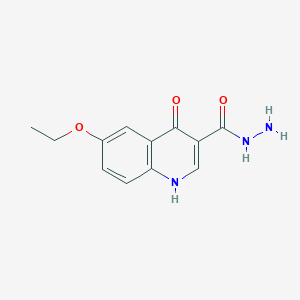
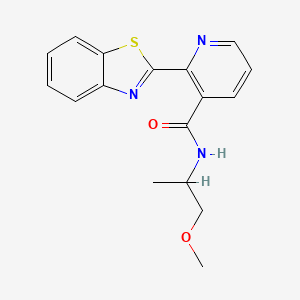
![Propanamide, 2,2-dimethyl-N-[6-methyl-3-(methylthio)-2-pyridinyl]-](/img/structure/B12115650.png)
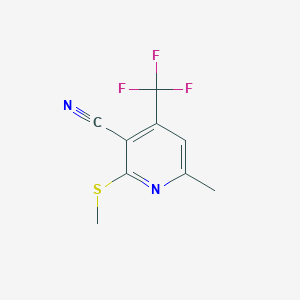
![Butanoic acid, 4-[(2-fluorobenzoyl)amino]-](/img/structure/B12115659.png)
![5-Bromo-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxylic acid](/img/structure/B12115660.png)
![3'-(1-benzofuran-2-ylcarbonyl)-1'-[2-(dimethylamino)ethyl]-4'-hydroxy-1-(prop-2-en-1-yl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12115667.png)
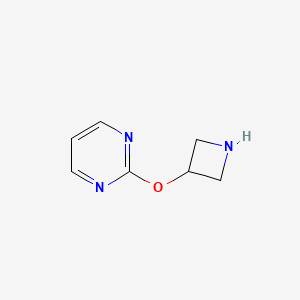
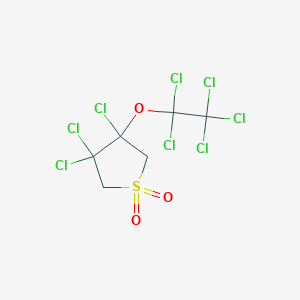
![2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B12115694.png)
![2-[[2-[[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12115707.png)
